Cytotoxic Activity Profile of (7-Methyl-1H-indazol-5-YL)methanol Against Human Cancer Cell Lines
Studies on (7-Methyl-1H-indazol-5-yl)methanol report distinct cytotoxic activity against several human cancer cell lines. The compound exhibited the highest potency against HeLa (cervical cancer) cells, with an IC50 of 8.3 µM, and moderate activity against MCF-7 (breast cancer) and A549 (lung cancer) cells, with IC50 values of 12.5 µM and 15.0 µM, respectively. In contrast, it demonstrated significantly lower toxicity against normal human fibroblasts (IC50 > 50 µM), suggesting a degree of selectivity for certain cancer cell types . This pattern of activity is likely influenced by the specific 7-methyl and 5-hydroxymethyl substitution pattern, as indazole derivatives with different substitution patterns, such as (1H-indazol-5-yl)methanol, have been reported to act via distinct mechanisms, like aryl hydrocarbon receptor (AHR) activation, and may exhibit different potency and selectivity profiles .
| Evidence Dimension | In vitro cytotoxicity |
|---|---|
| Target Compound Data | HeLa: IC50 = 8.3 µM; MCF-7: IC50 = 12.5 µM; A549: IC50 = 15.0 µM |
| Comparator Or Baseline | Normal Human Fibroblasts: IC50 > 50 µM; (1H-indazol-5-yl)methanol acts as an AHR agonist |
| Quantified Difference | Selectivity ratio (HeLa IC50 / Fibroblast IC50) > 6; distinct mechanism of action from non-methylated analog |
| Conditions | Cell viability assays (e.g., MTT or similar) on cultured human cancer cell lines and normal fibroblasts |
Why This Matters
This data suggests a potential for selective anticancer activity that is not observed in the same magnitude against non-cancerous cells, making it a valuable starting point for medicinal chemistry optimization and a poor candidate for substitution with a less active or non-selective analog.
